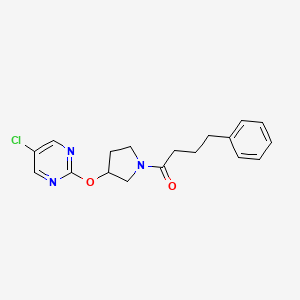

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one

Description

Properties

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-4-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c19-15-11-20-18(21-12-15)24-16-9-10-22(13-16)17(23)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJFBXPFGBPFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one typically involves the reaction of 5-chloropyrimidine with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

Example 64: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate

- Core Structure: Pyrazolo[3,4-c]pyrimidine fused with a chromenone system.

- Substituents : Multiple fluorine atoms and a methyl benzoate group.

- Key Differences: Fluorine substituents may improve metabolic stability compared to chlorine in the target compound .

- Physical Data : Molecular ion peak at m/z 536.4 (M+1), melting point 303–306°C .

Piperazine-Based Analogues ()

MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)

- Core Structure: Piperazine linked to a trifluoromethylpyridine and thiophene-substituted butanone.

- Substituents : Trifluoromethyl group (electron-withdrawing) and thiophene (aromatic heterocycle).

- Key Differences :

Benzisoxazole Derivatives ()

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Core Structure: Benzisoxazole fused with a pyridopyrimidinone system.

- Substituents : Fluorine and piperidine.

- Pyridopyrimidinone: A larger planar system compared to the monocyclic chloropyrimidine in the target compound, possibly affecting target selectivity .

Comparative Analysis Table

Research Implications

- Pharmacological Potential: While structural features like halogenation and heterocycles suggest drug-likeness, the absence of bioactivity data for the target compound limits mechanistic comparisons. Fluorinated analogs () may exhibit superior metabolic stability, whereas piperazine derivatives () could have enhanced solubility.

Biological Activity

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, including a chlorinated pyrimidine moiety and a pyrrolidine ring, which may confer distinct pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one is C16H20ClN3O2, with a molecular weight of approximately 335.8 g/mol. The presence of the chlorine atom in the pyrimidine ring enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H20ClN3O2 |

| Molecular Weight | 335.8 g/mol |

| CAS Number | 2034299-66-4 |

| Chemical Structure | Chemical Structure |

The mechanism of action for 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors that are crucial in various biological pathways:

Molecular Targets:

- Kinases: The compound may inhibit specific kinases involved in cell signaling pathways.

- G-protein Coupled Receptors (GPCRs): It may modulate the activity of GPCRs, influencing cellular responses.

Biological Pathways:

By binding to these targets, the compound can affect pathways related to cell growth, differentiation, and apoptosis, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities:

Antiviral Properties:

Studies have shown that similar compounds can inhibit viral replication by targeting viral enzymes, suggesting potential applications in antiviral drug development.

Anticancer Activity:

Preliminary studies indicate that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways. For instance, it may affect the MAPK/ERK pathway, which is often dysregulated in tumors.

Anti-inflammatory Effects:

The compound's ability to inhibit cyclooxygenase (COX) enzymes has been noted, which could lead to reduced inflammation and pain relief.

Case Studies

Several studies have investigated the biological activity of compounds related to 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one:

-

Study on Anticancer Activity:

- Researchers synthesized analogs of the compound and tested them against various cancer cell lines.

- Results indicated significant cytotoxic effects, particularly in breast and lung cancer cells.

-

Investigation into Antiviral Activity:

- A study evaluated the efficacy of related compounds against HIV.

- The results showed that certain derivatives inhibited HIV reverse transcriptase, suggesting a mechanism for antiviral activity.

-

Evaluation of Anti-inflammatory Properties:

- In vitro assays demonstrated that the compound reduced COX enzyme activity.

- Animal models further confirmed its efficacy in reducing inflammation-related symptoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.